N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide
CAS No.: 1021266-16-9
Cat. No.: VC11933126
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide - 1021266-16-9](/images/structure/VC11933126.png)
Specification
CAS No. | 1021266-16-9 |
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Molecular Formula | C18H17N3O2S |
Molecular Weight | 339.4 g/mol |
IUPAC Name | N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C18H17N3O2S/c22-17-10-9-15(14-6-2-1-3-7-14)20-21(17)12-5-11-19-18(23)16-8-4-13-24-16/h1-4,6-10,13H,5,11-12H2,(H,19,23) |
Standard InChI Key | RDFKDZBFTKNLLQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CS3 |
Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CS3 |
Introduction
Chemical Identification and Structural Features
Core Pyridazinone Scaffold
The pyridazinone moiety (6-oxo-1,6-dihydropyridazin-3-yl) forms the central scaffold of the compound. Pyridazinones are heterocyclic systems known for their versatility in medicinal chemistry, particularly as kinase inhibitors and modulators of lipid metabolism . The 1,6-dihydro tautomer stabilizes the ring through conjugation, with the keto group at position 6 enabling hydrogen bonding interactions . Substituents at position 3 (phenyl group) and position 1 (propyl-thiophene carboxamide) influence electronic distribution and steric accessibility.
Electronic and Steric Effects
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Phenyl group at position 3: Enhances aromatic stacking interactions and modulates electron density across the pyridazinone ring .
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N-Propyl side chain: Introduces flexibility, allowing the thiophene-carboxamide group to adopt conformations favorable for target binding .
Thiophene-2-Carboxamide Substituent
The thiophene ring, a bioisostere of phenyl groups, improves metabolic stability and membrane permeability. The carboxamide group (-CONH-) at position 2 enables hydrogen bonding with biological targets, a feature observed in NMDA receptor antagonists and kinase inhibitors .
Molecular Weight and Physicochemical Properties
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Molecular formula:
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Molecular weight: 354.43 g/mol (calculated using PubChem’s atomic masses ).
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LogP (predicted): ~2.1 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a three-step strategy:
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Pyridazinone core formation: Cyclization of diketones or hydrazine derivatives .
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N-Alkylation: Introduction of the propyl linker via nucleophilic substitution .
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Carboxamide coupling: Reaction of the amine-terminated propyl chain with thiophene-2-carbonyl chloride.
Synthesis of 3-Phenyl-6-oxo-1,6-dihydropyridazine
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Starting material: Isoxazole-pyridazinone intermediates (e.g., compound 1 in source ).
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Reaction conditions: Hydrolysis with NHOH (33%) at 60°C yields the pyridazinone core .
N-Alkylation with 3-Bromopropane
Coupling with Thiophene-2-Carbonyl Chloride
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Activation: Thiophene-2-carboxylic acid treated with SOCl to form acyl chloride .
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Coupling conditions: Triethylamine (base), anhydrous THF, room temperature .
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (400 MHz, DMSO-):
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C NMR:
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis with Structural Analogs
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